

# quality control measures for Neosordarin susceptibility testing

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Compound of Interest		
Compound Name:	Neosordarin	
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# Technical Support Center: Neosordarin Susceptibility Testing

This guide provides technical support for researchers, scientists, and drug development professionals performing antifungal susceptibility testing (AFST) with sordarin derivatives against filamentous fungi, such as Neosartorya species. The quality control (QC) measures outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

# **Frequently Asked Questions (FAQs)**

Q1: Why is Quality Control essential for **Neosordarin** susceptibility testing? A1: Quality control is crucial to ensure the accuracy, reproducibility, and reliability of Minimum Inhibitory Concentration (MIC) results.[1] It verifies the integrity of the test system, including the medium, inoculum, incubation conditions, and the activity of the antifungal agent itself.[2] Consistent QC performance provides confidence that the MIC values obtained for clinical or test isolates are valid.

Q2: What are the standard reference methods for testing filamentous fungi? A2: The primary reference methods are the CLSI document M38, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi," and the EUCAST E.Def 9.3 procedure for molds.[2][3] These standardized protocols are essential for achieving reproducible results between different laboratories.[1]

## Troubleshooting & Optimization





Q3: Which QC strains should I use for testing filamentous fungi? A3: Standard QC strains with established MIC ranges for various antifungal agents should be included in each test run. For filamentous fungi, recommended strains include Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304.[3][4] For general procedural control, yeast strains like Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are also frequently used.[5]

Q4: How are QC MIC ranges for a new compound like a sordarin derivative established? A4: Establishing QC ranges for a new antifungal agent requires a multi-laboratory study following guidelines like the CLSI M23 document.[7][8] Multiple laboratories test a set of reference strains on different days to determine the expected inter- and intra-laboratory variability and establish a 3-log<sub>2</sub> dilution range that encompasses at least 95% of MIC results.[9]

Q5: How should the MIC endpoint be read for sordarin derivatives? A5: The MIC endpoint is the lowest concentration of an antifungal agent that substantially inhibits fungal growth. For sordarins tested against yeasts, endpoints have been observed as the total absence of growth, which is a clear and unambiguous endpoint.[10] For filamentous fungi like Aspergillus, the CLSI M38 standard recommends reading the MIC as the lowest concentration showing 100% inhibition of growth (no visible growth) for most agents, including amphotericin B.[4][11] For a new agent like sordarin, the endpoint should be clearly defined and consistently applied.

# **Troubleshooting Guide**

Problem 1: My QC strain MIC is consistently out of the acceptable range.

- Question: The MIC for my Aspergillus fumigatus QC strain is consistently too high. What should I do?
- Answer:
  - Check Inoculum Preparation: An inoculum density that is too high can lead to elevated MICs. Verify your conidia counting method (e.g., hemocytometer) and ensure the final inoculum concentration in the wells is correct (e.g., EUCAST recommends 2–5 × 10<sup>5</sup> CFU/ml).[3]
  - Verify Antifungal Agent: Ensure the sordarin derivative stock solution was prepared correctly, has been stored properly to prevent degradation, and has not expired.



- Examine Test Medium: Use the recommended RPMI 1640 medium. Lot-to-lot variability can occur, so it is advisable to test new lots against a previously validated lot.[12] Ensure the pH is correct (typically buffered to 7.0 with MOPS).[5]
- Review Incubation: Check for proper incubation temperature (35°C) and duration (typically 48 hours for Aspergillus).[4] Shorter incubation times can lead to falsely low MICs, especially for resistant strains.[4]

Problem 2: I am observing "trailing growth" in my microdilution plate.

- Question: There is reduced but persistent growth across a wide range of sordarin concentrations. How do I determine the MIC?
- Answer: Trailing growth complicates MIC determination and is common with fungistatic agents like azoles.[12]
  - Adhere to a Strict Endpoint Definition: For agents causing trailing, the MIC is often defined
    as the lowest concentration causing a significant reduction in growth (e.g., ≥50% or ≥80%)
    compared to the growth control.[5][12]
  - Check Incubation Time: Trailing effects can be more pronounced after longer incubation periods. While 48 hours is standard for molds, ensure you are not incubating for excessively long periods.[4]
  - Spectrophotometric Reading: Using a microplate reader to measure optical density can help standardize the endpoint reading and make it more objective than visual assessment.
     [12]

Problem 3: My MIC results are not reproducible between experiments.

- Question: I am getting different MIC values for the same QC strain on different days. What could be the cause?
- Answer: Poor reproducibility is often due to minor variations in protocol execution.
  - Standardize Inoculum: This is the most critical variable. Ensure the exact same procedure for conidia harvesting and counting is used every time. The age of the fungal culture can



also affect conidial viability.

- Consistent Plate Reading: Read plates at the exact same time point (e.g., 48 hours ± 2 hours). If reading visually, ensure the lighting conditions are consistent.
- Control for Evaporation: Ensure microtiter plates are properly sealed or incubated in a humidified environment to prevent evaporation from the wells, which can concentrate the drug and affect results.

# **Quality Control Data**

The following table provides established QC MIC ranges for reference strains against common antifungal agents, as determined by CLSI and EUCAST methodologies. QC ranges for new investigational agents like **Neosordarin** would need to be determined through specific multicenter studies.



Quality Control Strain	Antifungal Agent	Acceptable MIC Range (μg/mL)	Reference Method
Aspergillus fumigatus ATCC 204305	Amphotericin B	0.25 - 1.0	EUCAST
Itraconazole	0.12 - 0.5	EUCAST	
Voriconazole	0.25 - 1.0	EUCAST	
Posaconazole	0.03 - 0.25	EUCAST	
Aspergillus flavus ATCC 204304	Amphotericin B	0.5 - 2.0	EUCAST
Itraconazole	0.12 - 0.5	EUCAST	
Voriconazole	0.5 - 2.0	EUCAST	
Posaconazole	0.12 - 0.5	EUCAST	
Candida parapsilosis ATCC 22019	Amphotericin B	0.25 - 2.0	CLSI
Fluconazole	1.0 - 4.0	CLSI	
Candida krusei ATCC 6258	Amphotericin B	0.5 - 2.0	CLSI
Fluconazole	16 - 64	CLSI	

Data compiled from EUCAST and CLSI documentation.[3][5]

# Experimental Protocols Protocol: Broth Microdilution QC using CLSI M38 Method

This protocol outlines the reference method for testing the susceptibility of filamentous fungi.

• Preparation of Antifungal Agent:



- Prepare a stock solution of the sordarin derivative, typically in dimethyl sulfoxide (DMSO),
   at a concentration 100 times the highest final concentration to be tested.
- Perform serial twofold dilutions of the stock solution in standard RPMI 1640 medium to create intermediate concentrations.
- Add 100 μL of each intermediate concentration to the appropriate wells of a 96-well microtiter plate. The final drug concentrations will be half of these values after the inoculum is added.

#### Inoculum Preparation:

- Grow the QC strain (e.g., A. fumigatus ATCC 204305) on potato dextrose agar for 5-7 days at 35°C to encourage conidiation.
- Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Gently rub the surface with a sterile loop.
- Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
- Adjust the conidial suspension concentration to 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL using a spectrophotometer (by correlating OD with hemocytometer counts) or by direct counting with a hemocytometer.
- Dilute this adjusted suspension 1:50 in RPMI 1640 medium to achieve the final working inoculum density.

#### Inoculation and Incubation:

- $\circ$  Add 100  $\mu$ L of the final working inoculum to each well of the microtiter plate, including the growth control (no drug) and sterility control (no inoculum) wells. The final inoculum in each well should be between  $0.5 \times 10^3$  and  $2.5 \times 10^3$  CFU/ml.[5]
- Seal the plate to prevent evaporation and incubate at 35°C.
- Reading and Interpreting Results:



- After 48 hours of incubation, examine the plate. The sterility control should show no growth. The growth control should show robust growth.
- The MIC is the lowest drug concentration that shows 100% inhibition of growth (no visible growth) compared to the growth control.
- Compare the observed MIC for the QC strain to the established acceptable range. If the
  result is within range, the results for the test isolates on the same plate are considered
  valid.

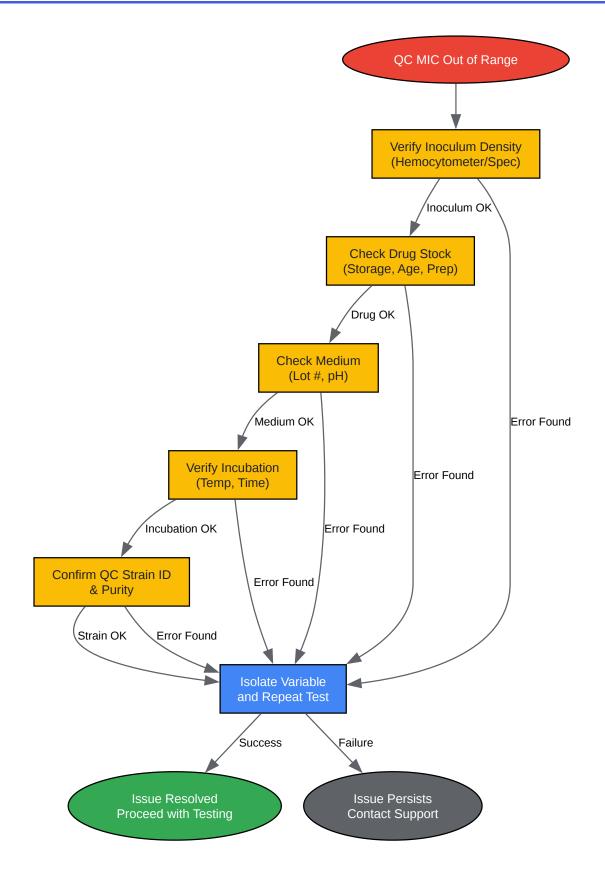
## **Visualizations**



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Caption: Routine workflow for performing quality control in antifungal susceptibility testing.





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Caption: Logical flowchart for troubleshooting out-of-range QC MIC results.



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